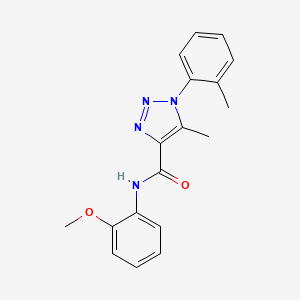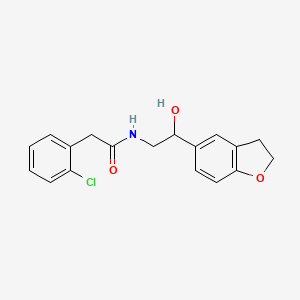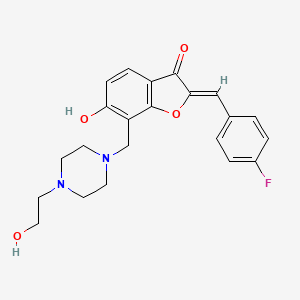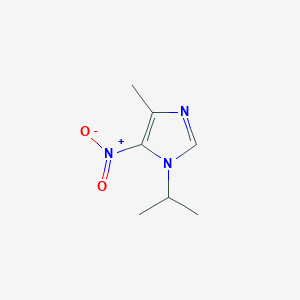
N-(2-methoxyphenyl)-5-methyl-1-(2-methylphenyl)triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxyphenyl)-5-methyl-1-(2-methylphenyl)triazole-4-carboxamide, also known as AG490, is a potent and selective inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This compound has gained significant attention in the scientific community due to its potential applications in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
作用机制
N-(2-methoxyphenyl)-5-methyl-1-(2-methylphenyl)triazole-4-carboxamide is a selective inhibitor of JAK2, which is a tyrosine kinase that plays a crucial role in the JAK/STAT signaling pathway. When a cytokine binds to its receptor, it activates JAK2, which then phosphorylates STAT proteins. Phosphorylated STAT proteins dimerize and translocate to the nucleus, where they regulate gene expression. This compound inhibits JAK2 by binding to its ATP-binding site, preventing the phosphorylation of STAT proteins and downstream signaling.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating caspase-3 and caspase-9 and inhibiting the anti-apoptotic protein Bcl-2. In addition, this compound inhibits cell proliferation and induces cell cycle arrest in the G1 phase. In animal models of autoimmune diseases, this compound reduces inflammation by inhibiting the production of pro-inflammatory cytokines such as IL-6 and TNF-α. This compound has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
实验室实验的优点和局限性
N-(2-methoxyphenyl)-5-methyl-1-(2-methylphenyl)triazole-4-carboxamide has several advantages for lab experiments. It is a highly selective inhibitor of JAK2, which allows for the specific targeting of this pathway. This compound is also relatively easy to synthesize and has a high purity yield. However, there are some limitations to the use of this compound in lab experiments. It has a relatively short half-life and can be rapidly metabolized in vivo, which can limit its effectiveness. In addition, this compound can have off-target effects on other signaling pathways, which can complicate data interpretation.
未来方向
There are several future directions for the study of N-(2-methoxyphenyl)-5-methyl-1-(2-methylphenyl)triazole-4-carboxamide. One area of research is the optimization of this compound for clinical use. This could involve the development of more potent and selective JAK2 inhibitors or the modification of this compound to improve its pharmacokinetic properties. Another area of research is the identification of biomarkers that can predict patient response to this compound treatment. This could help to identify patients who are most likely to benefit from this therapy. Finally, there is a need for further research into the role of this compound in the regulation of the immune system and its potential applications in the treatment of autoimmune diseases.
合成方法
The synthesis of N-(2-methoxyphenyl)-5-methyl-1-(2-methylphenyl)triazole-4-carboxamide involves the reaction of 2-methoxybenzoyl chloride with 2-methylphenylhydrazine to form 2-methoxy-N-(2-methylphenyl)benzamide. This compound is then reacted with methyl isocyanate to form this compound. The overall yield of this synthesis is approximately 50%, and the purity of the final product can be achieved through recrystallization.
科学研究应用
N-(2-methoxyphenyl)-5-methyl-1-(2-methylphenyl)triazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising applications of this compound is in the treatment of cancer. The JAK/STAT signaling pathway plays a crucial role in the development and progression of cancer. This compound inhibits this pathway by targeting JAK2, which is frequently overexpressed in many types of cancer. Studies have shown that this compound can induce apoptosis in cancer cells and inhibit tumor growth in vivo.
In addition to cancer, this compound has also been studied for its potential applications in the treatment of inflammation and autoimmune disorders. The JAK/STAT signaling pathway is involved in the regulation of the immune system, and dysregulation of this pathway can lead to the development of autoimmune disorders. This compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of autoimmune diseases.
属性
IUPAC Name |
N-(2-methoxyphenyl)-5-methyl-1-(2-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-12-8-4-6-10-15(12)22-13(2)17(20-21-22)18(23)19-14-9-5-7-11-16(14)24-3/h4-11H,1-3H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LENHVZDDLGHEMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(N=N2)C(=O)NC3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 4-ethyl-5-methyl-2-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)thiophene-3-carboxylate](/img/structure/B2713439.png)

![N-cyclopropyl-N-[(4-methoxyphenyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2713444.png)
![4-bromo-N'-[(E)-naphthalen-1-ylmethylidene]benzohydrazide](/img/structure/B2713445.png)
![6-(4-Chlorophenyl)-2-[1-(1-methylimidazol-4-yl)sulfonylazetidin-3-yl]pyridazin-3-one](/img/structure/B2713446.png)
![2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2713448.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2713449.png)
![3-chloro-N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2713450.png)
![1-acetyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)piperidine-4-carboxamide](/img/structure/B2713452.png)
![7-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2713453.png)

